Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)
Beschreibung
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This particular compound features a cyclohexane ring with a thiol group, a methyl group, and an isopropyl group attached to it. The stereochemistry of the compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Eigenschaften
CAS-Nummer |
196622-67-0 |
|---|---|
Molekularformel |
C10H20S |
Molekulargewicht |
172.33 |
IUPAC-Name |
(2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10?/m1/s1 |
InChI-Schlüssel |
GIBAZODYJIQFGD-ZDGBYWQASA-N |
SMILES |
CC1CCC(C(C1)S)C(C)C |
Synonyme |
Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) can be achieved through several synthetic routes. One common method involves the thiolation of a suitable cyclohexane derivative. For instance, starting from 5-methyl-2-(1-methylethyl)cyclohexanol, the hydroxyl group can be converted to a thiol group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The process typically includes steps such as the preparation of the starting material, the thiolation reaction, and subsequent purification steps like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as a ligand in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) can be compared with other similar compounds, such as:
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: This compound has a hydroxyl group instead of a thiol group, which affects its reactivity and applications.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: This compound features a carbonyl group, making it more reactive in nucleophilic addition reactions compared to the thiol derivative.
Menthol: A naturally occurring compound with a similar cyclohexane structure but with different functional groups, leading to distinct physical and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
